molecular formula C9H10N2O B1586142 3-methyl-3,4-dihydro-1H-quinoxalin-2-one CAS No. 34070-68-3

3-methyl-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B1586142
CAS No.: 34070-68-3
M. Wt: 162.19 g/mol
InChI Key: BEAJCHFCYQOFGS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is noted that this compound can be used as novel anti-cancer agents , suggesting that its targets could be related to pathways involved in cancer progression.

Mode of Action

Given its potential use as an anti-cancer agent , it may interact with its targets to inhibit cell proliferation or induce apoptosis, common mechanisms of action for many anti-cancer drugs.

Biochemical Pathways

As a potential anti-cancer agent , it might affect pathways related to cell cycle regulation, apoptosis, or DNA repair.

Result of Action

Given its potential use as an anti-cancer agent , it might result in the inhibition of cancer cell proliferation or the induction of cancer cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3,4-dihydro-1H-quinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position and carbonyl group at the 2-position contribute to its reactivity and potential therapeutic applications .

Properties

IUPAC Name

3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-9(12)11-8-5-3-2-4-7(8)10-6/h2-6,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAJCHFCYQOFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377067
Record name 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34070-68-3
Record name 3-Methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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